molecular formula C15H14N2O5S B2963017 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline CAS No. 321433-88-9

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline

Cat. No.: B2963017
CAS No.: 321433-88-9
M. Wt: 334.35
InChI Key: RNPZLBVYTMWNMV-RVDMUPIBSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline is a nitroethenyl derivative characterized by a benzenesulfonyl group, a nitroethenyl moiety, and a para-methoxyaniline substituent. The compound’s synthesis likely involves condensation reactions between sulfonylated nitroethenyl intermediates and 4-methoxyaniline, analogous to methods described for structurally similar acetamides and triazine derivatives .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-22-13-9-7-12(8-10-13)16-11-15(17(18)19)23(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPZLBVYTMWNMV-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by nitration of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfonic acids, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline Nitroethenyl Benzenesulfonyl, 4-methoxyaniline Not explicitly reported ~70–85% (est.)
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline Triazine Dimethoxy triazine, 4-methoxyaniline Antifungal (MIC = 8 µg/mL) 51–84%
(E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate Phenoxyacetic ester Nitrophenoxy, phenylimino Antibacterial (15 mm inhibition) Not reported
Ranitidine-Related Compound B Nitroethenyl Furan, dimethylamino Pharmacopeial reference Not reported

Research Findings and Implications

  • Synthetic Challenges : Nitroethenyl derivatives require controlled reaction conditions to avoid polymerization, as seen in ranitidine-related syntheses .
  • Biological Performance: Compounds with para-methoxyaniline exhibit enhanced membrane penetration, as demonstrated by TRI and phenoxyacetic derivatives .

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline, also known by its CAS number 321433-88-9, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₄N₂O₅S
  • Molecular Weight : 318.35 g/mol
  • Structure : The compound features a nitroethenyl group and a benzenesulfonyl moiety attached to an aniline structure, which may influence its biological interactions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have reported that sulfonamide derivatives possess antimicrobial properties. The presence of the benzenesulfonyl group in this compound suggests potential efficacy against bacterial strains.
  • Anticancer Properties : Compounds with similar structural motifs have been investigated for their anticancer effects. The nitro group is often associated with cytotoxic activity against cancer cell lines.
  • Enzyme Inhibition : Research indicates that similar compounds can act as enzyme inhibitors, affecting pathways such as those involved in inflammation or cancer progression.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several benzenesulfonamide derivatives. Results showed that certain derivatives demonstrated significant inhibition against various bacterial strains, highlighting the potential of sulfonyl groups in drug development .

Anticancer Activity

In a study focusing on nitro-substituted anilines, researchers found that these compounds exhibited selective cytotoxicity towards several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibition of specific enzymes by compounds containing sulfonamide and nitro groups. The findings suggested that these compounds could effectively inhibit enzymes involved in tumor growth and metastasis .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of enzymes related to cancer progression

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